molecular formula C4H5NO3 B1444276 Methyl 2-cyano-2-hydroxyacetate CAS No. 1495924-95-2

Methyl 2-cyano-2-hydroxyacetate

Cat. No. B1444276
CAS RN: 1495924-95-2
M. Wt: 115.09 g/mol
InChI Key: OQYMSLUZKXXZOX-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-2-hydroxyacetate” is a chemical compound with the molecular formula C4H5NO3 . It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of cyanoacetamides, which include “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

“this compound” has a complex molecular structure. It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

“this compound” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C4H5NO3 . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

Efficient Syntheses of Derivatives

Methyl 2-cyano-2-hydroxyacetate is utilized in the synthesis of various organic compounds. For example, its reaction with cyanoacetamide in the presence of triethylamine under stoichiometric conditions leads to the production of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These syntheses are significant for accessing libraries of important pyrrole systems from commercially available materials, enhancing the availability of complex molecules for further research and development (Dawadi & Lugtenburg, 2011).

Polymerization Applications

This compound's derivatives also find applications in polymer science. The radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, results in polymers with significant glass transition temperatures. Such polymerization processes are critical for developing new materials with tailored properties for various industrial applications (Moszner et al., 2003).

Ligand for Metal Complexation

The synthesis of sulfur-containing derivatives from this compound showcases its utility in forming novel ligands for complexation with transitional metal ions. Such ligands are essential for catalysis and material science, providing pathways for new chemical reactions and material synthesis (Hung et al., 2017).

Synthesis of Iminocoumarins

In another application, the reaction between 2-hydroxybenzaldehydes and active methylene compounds like ethyl cyanoacetate leads to the formation of iminocoumarins. These reactions highlight the compound's versatility in synthesizing complex organic molecules, which could have implications in pharmaceuticals and organic materials (Volmajer et al., 2005).

Renewable Diesel Synthesis

Lastly, the combination of hydroxyacetone and 2-methyl-furan, derivatives related to this compound, for the synthesis of diesel or jet fuel range branched alkanes through hydroxyalkylation-alkylation and subsequent hydrodeoxygenation, demonstrates the potential of such compounds in sustainable energy applications. This approach provides a renewable pathway to essential fuels, underlining the importance of this compound derivatives in green chemistry and energy sustainability (Li et al., 2013).

Safety and Hazards

“Methyl 2-cyano-2-hydroxyacetate” may cause serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Mechanism of Action

    Target of Action

    The primary targets of a compound like Methyl 2-cyano-2-hydroxyacetate are typically enzymes or receptors in the body that the compound can bind to, thereby altering their function .

    Mode of Action

    Once this compound binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .

    Biochemical Pathways

    The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially affect a variety of pathways, leading to downstream effects on cellular function .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

    Result of Action

    The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. These could range from changes in gene expression to alterations in cellular signaling .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .

properties

IUPAC Name

methyl 2-cyano-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMSLUZKXXZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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